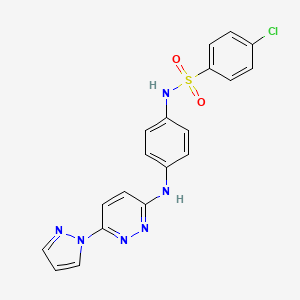

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide

Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazolyl group, a pyridazinyl group, and a chlorobenzenesulfonamide moiety, making it a versatile molecule for further study and application.

Properties

IUPAC Name |

4-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWDJGLLFWOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridazinyl intermediates. These intermediates are then coupled with the appropriate amine and chlorobenzenesulfonamide groups under controlled reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide has shown promising results in inhibiting cancer cell proliferation. The compound acts as a kinase inhibitor, targeting specific pathways involved in tumor growth.

Case Study: Antitumor Efficacy

A recent study evaluated the compound's effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 18 |

| A549 (Lung Cancer) | 20 |

The results indicate significant anticancer properties, suggesting its potential use in targeted cancer therapies.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings highlight the compound's moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Mechanism

The anticancer effects of this compound are primarily attributed to its ability to inhibit specific kinases involved in signaling pathways that promote cell proliferation. By binding to the ATP-binding site of these kinases, the compound effectively blocks their activity, leading to reduced tumor growth.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This dual mechanism enhances its efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism by which N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl and pyridazinyl groups may bind to enzymes or receptors, leading to biological effects. The exact pathways and targets involved would require further research to elucidate.

Comparison with Similar Compounds

Pyrazole derivatives: These compounds share the pyrazolyl group and are known for their diverse pharmacological effects.

Pyridazinyl compounds: These compounds contain the pyridazinyl group and are used in various chemical and biological applications.

Chlorobenzenesulfonamide derivatives: These compounds feature the chlorobenzenesulfonamide moiety and are used in drug discovery and material science.

This comprehensive overview highlights the significance of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide in scientific research and its potential applications across various fields. Further studies and research are essential to fully understand and harness the capabilities of this compound.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article explores its biological activity, focusing on various studies that highlight its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms, known for its role in various biological activities.

- Pyridazine Moiety : Contributes to the compound's ability to interact with biological targets.

- Chlorobenzenesulfonamide Group : Enhances solubility and may influence the compound's binding affinity to target proteins.

Research indicates that this compound may function through multiple mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in cancer proliferation and other diseases. For instance, sulfonamide derivatives have been reported to inhibit β-catenin, a crucial player in Wnt signaling pathways associated with cancer progression .

- Modulation of Receptor Activity : The pyrazole and pyridazine components suggest potential interactions with various receptors, including muscarinic acetylcholine receptors. Similar compounds have been identified as allosteric modulators, which could indicate a pathway for neurological applications .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:

Case Study 1: Anticancer Activity

In a recent study focusing on the anticancer properties of similar sulfonamide derivatives, it was found that these compounds significantly inhibited the proliferation of colorectal cancer cells. The mechanism was linked to the downregulation of Ki67 expression, a marker for cell proliferation, indicating that this compound may have similar effects .

Case Study 2: Neurological Applications

Another investigation explored the role of pyrazole derivatives as allosteric modulators of muscarinic receptors. These findings suggest that compounds like this compound could be developed for treating neurological disorders due to their ability to modulate receptor activity effectively .

Q & A

Q. What are the recommended synthetic routes for N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, the pyridazine core can be functionalized via Buchwald-Hartwig amination to introduce the pyrazole moiety, followed by sulfonamide coupling. Key solvents include dichloromethane or tetrahydrofuran, with palladium-based catalysts (e.g., Pd/C) for cross-coupling steps. Optimization of reaction temperature (e.g., 80–110°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of pyrazole derivative) is critical to improve yields. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures product purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy. Liquid Chromatography-Mass Spectrometry (LC-MS) monitors reaction progress and purity. For crystalline derivatives, X-ray diffraction (as in ) resolves absolute configurations. Purity ≥95% is typically validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial evaluation of biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer : Screen for kinase inhibition using ATP-binding assays (e.g., fluorescence polarization) or enzyme-linked immunosorbent assays (ELISA). For receptor targets, competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) quantify affinity (IC₅₀ values). Dose-response curves (0.1–100 µM) in triplicate ensure reproducibility. Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like Surface Plasmon Resonance (SPR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

- Methodological Answer : Systematic modifications to the pyridazine, pyrazole, or sulfonamide moieties can elucidate key pharmacophores. For example:

- Replace the 4-chlorophenyl group with fluorinated or electron-withdrawing substituents to enhance metabolic stability.

- Introduce methyl or ethyl groups on the pyrazole nitrogen to modulate steric hindrance.

Evaluate changes via in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) and correlate with computational descriptors (logP, polar surface area). highlights the role of trifluoromethyl groups in improving lipophilicity .

Q. How can computational methods like quantum chemical calculations and molecular docking be applied to predict the compound's interactions with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify nucleophilic/electrophilic hotspots. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses in target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. ICReDD’s approach integrates these methods with experimental data to prioritize synthetic targets .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Investigate pharmacokinetic limitations:

- Measure plasma protein binding (equilibrium dialysis) to assess free drug availability.

- Conduct hepatic microsomal assays to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation).

Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve bioavailability. Cross-reference with in silico ADMET predictions (SwissADME) to guide structural refinements .

Q. How can multi-step synthesis bottlenecks (e.g., low yields in coupling reactions) be systematically addressed?

- Methodological Answer : Employ design of experiments (DoE) to optimize critical parameters:

- Catalyst loading (e.g., 5–10 mol% Pd/C), ligand selection (e.g., Xantphos for Buchwald-Hartwig), and solvent polarity.

- Use microwave-assisted synthesis to reduce reaction times and improve reproducibility.

Monitor intermediates via LC-MS to identify degradation pathways. highlights solvent/catalyst roles in coupling efficiency .

Q. What advanced analytical techniques can elucidate degradation products or metabolic pathways?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS/MS identifies metabolite structures. Incubate the compound with liver microsomes (human or rodent) and analyze via UPLC-QTOF. For forced degradation studies, expose the compound to heat, light, or oxidative conditions (H₂O₂) and characterize products via NMR and IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.